molecular formula C23H24N4O2 B14599064 N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide CAS No. 59709-18-1

N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide

Cat. No.: B14599064
CAS No.: 59709-18-1
M. Wt: 388.5 g/mol
InChI Key: RGKYPXOXTXUFKG-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two benzyl groups and two cyanoethyl groups attached to a central propanediamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of benzylamine with 2,2-bis(2-cyanoethyl)propanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzaldehyde and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its cyanoethyl groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

59709-18-1

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N,N'-dibenzyl-2,2-bis(2-cyanoethyl)propanediamide

InChI

InChI=1S/C23H24N4O2/c24-15-7-13-23(14-8-16-25,21(28)26-17-19-9-3-1-4-10-19)22(29)27-18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-14,17-18H2,(H,26,28)(H,27,29)

InChI Key

RGKYPXOXTXUFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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